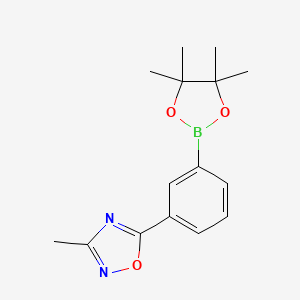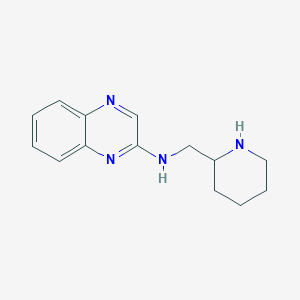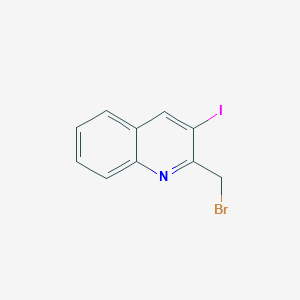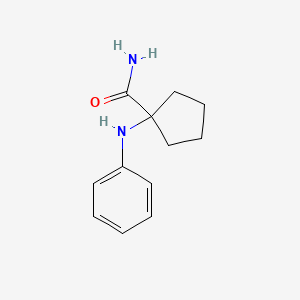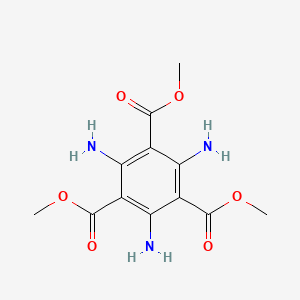
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate is a compound of interest in various scientific fields due to its unique chemical structure and properties. It is a derivative of triaminobenzene and is characterized by the presence of three amino groups and three carboxylate groups attached to a benzene ring. This compound is known for its symmetrical structure, which makes it a valuable building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate can be synthesized through a series of chemical reactions starting from cyanoacetates. The synthesis involves the formation of alkyl triamino-benzene-tricarboxylates, which are then converted into the desired compound. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted benzene compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylate groups can chelate metal ions, affecting enzymatic activities and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-triaminobenzene-1,3,5-tricarboxylic acid: Similar structure but different functional groups.
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Contains triazine ring instead of benzene.
Uniqueness
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate is unique due to its symmetrical structure and the presence of both amino and carboxylate groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C12H15N3O6 |
|---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C12H15N3O6/c1-19-10(16)4-7(13)5(11(17)20-2)9(15)6(8(4)14)12(18)21-3/h13-15H2,1-3H3 |
InChI Key |
KLJBLDCULBNQFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1N)C(=O)OC)N)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine](/img/structure/B13883636.png)
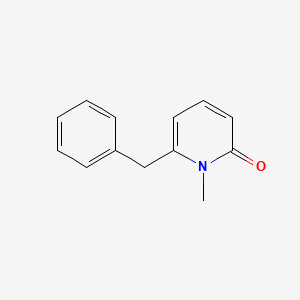
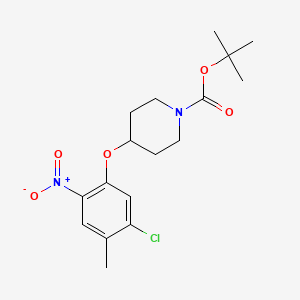
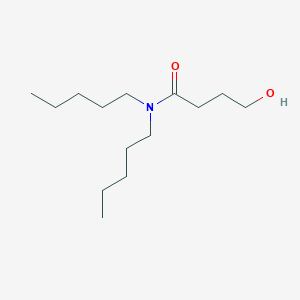
![3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one](/img/structure/B13883654.png)
![Benzene, 1-[(chloromethyl)dimethylsilyl]-4-(trifluoromethyl)-](/img/structure/B13883662.png)
![7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine](/img/structure/B13883663.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid](/img/structure/B13883664.png)


